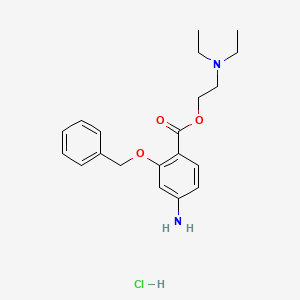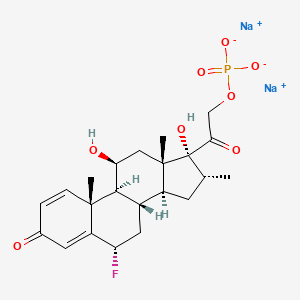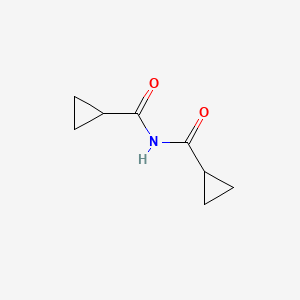
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- is a chemical compound with the molecular formula C12H9N3O2. It is known for its role as an ultraviolet (UV) stabilizer, which helps in protecting materials from the harmful effects of UV radiation. This compound is widely used in various industries, including plastics, coatings, and personal care products, due to its ability to absorb UV light and prevent degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- typically involves the reaction of 1,4-benzenediol with 2H-benzotriazole under specific conditions. One common method includes the use of sulfuric acid and water to create a reaction medium, followed by the addition of o-nitroaniline. The mixture is then cooled to a temperature range of 0-5°C, and a 20% sodium nitrite solution is added dropwise while maintaining the temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings to enhance durability and longevity.
Biology: Studied for its potential protective effects against UV-induced damage in biological systems.
Medicine: Investigated for its role in preventing UV-related skin conditions and its potential use in sunscreen formulations.
作用機序
The compound exerts its effects by absorbing UV radiation and converting it into thermal energy, thereby preventing the degradation of materials. The benzotriazole moiety in the compound is responsible for the absorption of UV light, while the benzenediol part helps in stabilizing the molecule. This mechanism involves the excitation of electrons in the benzotriazole ring, which then dissipate the absorbed energy as heat .
類似化合物との比較
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- can be compared with other similar UV stabilizers:
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its high UV absorption efficiency and stability.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Effective in high-temperature applications and provides excellent light stability.
Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl): Commonly used in coatings and plastics for UV protection.
These compounds share similar UV-absorbing properties but differ in their specific applications and stability under various conditions.
特性
CAS番号 |
31701-42-5 |
|---|---|
分子式 |
C12H9N3O2 |
分子量 |
227.22 g/mol |
IUPAC名 |
2-(benzotriazol-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H9N3O2/c16-8-5-6-12(17)11(7-8)15-13-9-3-1-2-4-10(9)14-15/h1-7,16-17H |
InChIキー |
JLQBRVRLOLTDGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN(N=C2C=C1)C3=C(C=CC(=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


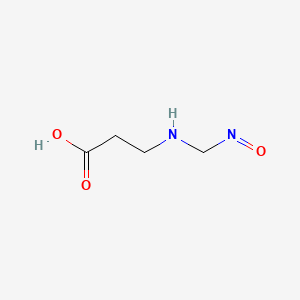
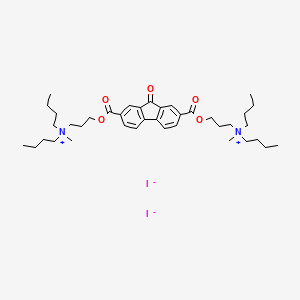
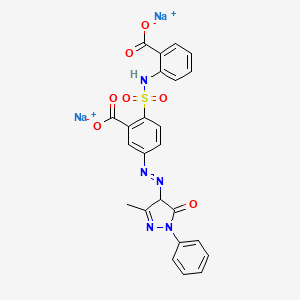
![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
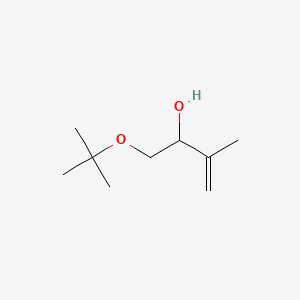
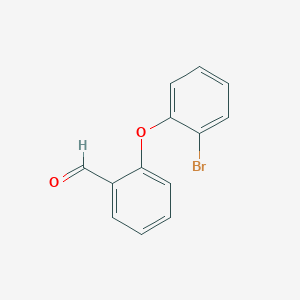

![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)


